Ac-DL-Abu-OH

Description

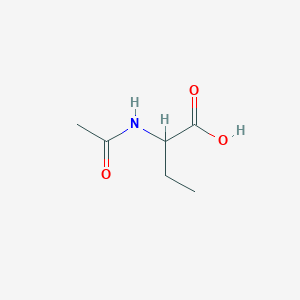

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992835 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-57-6, 34271-27-7, 7682-14-6 | |

| Record name | 2-(Acetylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC203440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC205007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Acetamido-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of N-Terminal Acetylation with Ac-DL-Abu-OH in Modern Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and rapid clearance is paramount. The strategic incorporation of non-canonical amino acids (ncAAs) and terminal modifications represents a cornerstone of modern peptidomimetic design. Among these modifications, N-terminal acetylation, specifically utilizing structures like N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), offers a powerful tool to enhance the drug-like properties of peptide candidates. This guide provides a comprehensive technical overview of the role and application of this modification, complete with experimental protocols and quantitative data.

Core Principles: The Dual Advantage of N-Acetylation and a Non-Canonical Residue

The utility of an N-terminally acetylated 2-aminobutyric acid residue stems from two key chemical features: the N-terminal acetyl cap and the non-canonical nature of the aminobutyric acid (Abu) side chain.

1.1 N-Terminal Acetylation: The Stability Cap

N-terminal acetylation is one of the most common protein modifications in eukaryotes and a widely adopted strategy in synthetic peptide chemistry.[1] The addition of an acetyl group (CH₃CO-) to the N-terminal α-amino group of a peptide has profound effects:

-

Neutralization of Charge : The modification removes the positive charge of the terminal amino group at physiological pH.[2] This alteration of the peptide's surface charge can influence its interaction with biological targets and reduce non-specific binding.

-

Enhanced Proteolytic Resistance : A primary challenge in peptide therapeutics is rapid degradation by exopeptidases, such as aminopeptidases, which recognize and cleave the peptide bond adjacent to a free N-terminus. N-terminal acetylation effectively "caps" the peptide, blocking this recognition site and sterically hindering enzymatic attack.[3][4] This modification can significantly increase the peptide's half-life in plasma and other biological matrices.[3][4]

1.2 2-Aminobutyric Acid (Abu): A Tool for Conformational and Stability Modulation

2-Aminobutyric acid is a non-proteinogenic α-amino acid, an isomer of the neurotransmitter GABA. As a homolog of alanine with an ethyl side chain, its incorporation into a peptide sequence can:

-

Modulate Hydrophobicity : The ethyl group of Abu provides a subtle increase in hydrophobicity compared to alanine's methyl group. Systematically replacing canonical residues with Abu can be used to fine-tune the hydrophobic face of amphipathic peptides, which is critical for their interaction with cell membranes.[5]

-

Induce Conformational Constraints : The stereochemistry of the α-carbon influences the peptide backbone's local conformation. While L-Abu can be used to explore side-chain effects, the incorporation of D-Abu is a well-established strategy to introduce significant resistance to general proteolysis, as proteases are highly stereospecific for L-amino acids.[6][7] The use of a DL-racemic mixture (as in this compound) is less common for targeted drug design but can be valuable in the generation of peptide libraries for screening purposes.

The combination of N-terminal acetylation with an Abu residue, therefore, provides a synergistic strategy to bolster a peptide's defense against enzymatic degradation from both ends while fine-tuning its physicochemical properties.

Quantitative Impact on Peptide Stability

The benefits of N-terminal acetylation and non-canonical amino acid incorporation have been quantified in numerous studies. While specific data for this compound is sparse, the principles are well-demonstrated with analogous modifications.

Table 1: Effect of N-Terminal Acetylation on Antimicrobial Peptide (L163) Stability Data extracted from a study on the stability of the antimicrobial peptide L163 and its acetylated analog (L163-Ac).[3]

| Condition | Peptide | Remaining Peptide (%) | Time (hours) |

| Trypsin Digestion | L163 | < 5% | 1 |

| L163-Ac | > 80% | 1 | |

| Plasma Stability | L163 | ~ 20% | 4 |

| L163-Ac | > 75% | 4 |

Table 2: General Effects of Peptide Modifications on Stability This table summarizes qualitative and semi-quantitative findings from multiple studies on peptide stabilization strategies.[4][5][8]

| Modification Strategy | Primary Mechanism of Action | Typical Effect on Half-Life | Example Residue/Modification |

| N-Terminal Acetylation | Blocks exopeptidase (aminopeptidase) cleavage. | Significant increase | Acetyl group |

| D-Amino Acid Substitution | Confers resistance to stereospecific proteases. | Significant increase | D-Abu, D-Ala |

| C-Terminal Amidation | Blocks exopeptidase (carboxypeptidase) cleavage. | Moderate to significant increase | C-terminal -NH₂ |

| Incorporation of ncAAs | Induces conformational constraints, steric hindrance. | Variable, often significant increase | Aib (2-aminoisobutyric acid), Deg |

Experimental Protocols

The synthesis of a peptide bearing an N-terminal Ac-Abu group is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The standard procedure involves synthesizing the full peptide sequence on a resin support, followed by an on-resin N-terminal acetylation step prior to cleavage and deprotection.

3.1 General Protocol: Fmoc-SPPS and On-Resin N-Terminal Acetylation

This protocol describes the manual synthesis of a generic peptide with a C-terminal amide, incorporating an Abu residue at the N-terminus, followed by acetylation.

Materials and Reagents:

-

Resin: Rink Amide resin (for C-terminal amide).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Amino Acids: Fmoc-L-Xaa-OH (for internal residues), Fmoc-DL-Abu-OH.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).

-

Acetylation Reagent: Acetic anhydride.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Wash Solvent: Cold diethyl ether.

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF within a reaction vessel for 30-60 minutes.

-

Drain the DMF.

-

-

Fmoc-Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) by dissolving it with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-DL-Abu-OH for the final coupling cycle.

-

-

On-Resin N-Terminal Acetylation:

-

After the final Fmoc deprotection (of the N-terminal Abu residue), wash the resin with DMF.

-

Prepare an acetylation solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

-

Add the solution to the peptide-resin and agitate for 30-60 minutes.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried peptide-resin.

-

Incubate at room temperature for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Air-dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Visualizing Workflows and Concepts

Diagrams created using Graphviz DOT language illustrate key processes and logical relationships in the application of this compound.

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a final N-terminal acetylation step.

References

- 1. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Hydrophobicity of Peptides with Ac-DL-Abu-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Peptide Therapeutics

Hydrophobicity is a fundamental physicochemical property that governs the structure, function, and therapeutic potential of peptides.[1] It dictates protein folding, stability, and the interactions of peptides with biological membranes and receptors.[2] In drug development, modulating peptide hydrophobicity is a key strategy to optimize solubility, bioavailability, and efficacy. The introduction of non-standard amino acids is a powerful tool for fine-tuning these properties.

This technical guide focuses on methodologies for investigating the hydrophobicity of peptides incorporating N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH). This compound is a non-proteinogenic amino acid derivative. Its core structure, 2-aminobutyric acid (Abu), is an isomer of valine and features a simple ethyl side chain. The N-terminal acetylation neutralizes the terminal positive charge, generally increasing the molecule's overall hydrophobicity. Understanding the precise contribution of this compound to a peptide's character is crucial for rational drug design.

Understanding this compound

-

2-Aminobutyric Acid (Abu): A non-standard alpha-amino acid with a two-carbon ethyl side chain (-CH₂CH₃).[3] Structurally, it sits between alanine (methyl side chain) and norvaline (propyl side chain).

-

DL Racemic Mixture: The "DL" designation indicates that the compound is a mix of both D- and L-enantiomers. This can have structural implications for peptide secondary structure, potentially acting as a helix breaker or stabilizer depending on the context.

-

N-terminal Acetylation (Ac): The addition of an acetyl group (CH₃CO-) to the N-terminus removes the primary amine's positive charge at physiological pH. This modification is a common strategy to increase a peptide's hydrophobicity and mimic the state of residues within a protein chain.[4]

Theoretical Framework: Amino Acid Hydrophobicity Scales

Hydrophobicity scales provide a quantitative ranking of amino acids based on their relative aversion to aqueous environments.[5][6] These scales are derived from various experimental methods, including solvent partitioning and chromatographic retention.[6][7] While over 100 scales exist, the Kyte-Doolittle scale remains widely used for predicting transmembrane helices and hydrophobic regions.[5]

The hydrophobicity of Abu is not typically listed on standard scales, but it can be estimated to be intermediate between Alanine (less hydrophobic) and the larger aliphatic residues like Valine and Leucine.

Table 1: Kyte-Doolittle Hydrophobicity Index for Selected Amino Acids

| Amino Acid | Three-Letter Code | One-Letter Code | Hydrophobicity Index |

| Isoleucine | Ile | I | 4.5 |

| Valine | Val | V | 4.2 |

| Leucine | Leu | L | 3.8 |

| Phenylalanine | Phe | F | 2.8 |

| Cysteine | Cys | C | 2.5 |

| Methionine | Met | M | 1.9 |

| Alanine | Ala | A | 1.8 |

| 2-Aminobutyric acid | Abu | - | ~2.0 - 3.0 (Estimated) |

| Glycine | Gly | G | -0.4 |

| Threonine | Thr | T | -0.7 |

| Serine | Ser | S | -0.8 |

| Tryptophan | Trp | W | -0.9 |

| Tyrosine | Tyr | Y | -1.3 |

| Proline | Pro | P | -1.6 |

| Histidine | His | H | -3.2 |

| Glutamine | Gln | Q | -3.5 |

| Asparagine | Asn | N | -3.5 |

| Glutamate | Glu | E | -3.5 |

| Lysine | Lys | K | -3.9 |

| Aspartate | Asp | D | -3.5 |

| Arginine | Arg | R | -4.5 |

Data sourced from Kyte & Doolittle (1982). The value for Abu is an estimation based on its aliphatic side chain structure.

Experimental Protocol: Measuring Hydrophobicity via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost chromatographic method for quantifying peptide hydrophobicity.[6] The technique separates molecules based on their partitioning between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. More hydrophobic peptides interact more strongly with the stationary phase, resulting in longer retention times (t_R).[8]

Detailed Methodology

-

Peptide Synthesis and Purification:

-

Synthesize the peptide of interest containing the this compound substitution and a control peptide (e.g., with Alanine or Glycine at the same position) using standard solid-phase peptide synthesis (SPPS).

-

Cleave the peptides from the resin using a cleavage cocktail appropriate for the protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% water).[9]

-

Purify the crude peptides using preparative RP-HPLC to >95% purity.

-

Confirm the identity and purity via analytical RP-HPLC and mass spectrometry. Lyophilize the purified peptides.

-

-

Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Reversed-phase analytical column (e.g., C18, 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

-

Peptide samples dissolved in Mobile Phase A or a water/ACN mixture.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm or 280 nm.

-

Column Temperature: 25°C (can be varied to study conformational effects).

-

Injection Volume: 20 µL.

-

Elution Gradient: A linear gradient is typically employed. For example:

-

0-5 min: 5% B

-

5-35 min: 5% to 95% B

-

35-40 min: 95% B

-

40-45 min: 95% to 5% B

-

45-50 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Record the retention time (t_R) in minutes for both the test and control peptides.

-

The change in retention time (Δt_R = t_R(test) - t_R(control)) provides a quantitative measure of the change in hydrophobicity conferred by the this compound substitution. A positive Δt_R indicates an increase in hydrophobicity.

-

Experimental Workflow Diagram

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hydrophobicity of amino acid subgroups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 7. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]

- 8. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Impact of N-Acetyl-DL-2-Aminobutyric Acid on Peptide Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of non-canonical amino acids is a powerful strategy in peptide and protein engineering, enabling the modulation of secondary structure, stability, and biological activity. Among the vast array of available building blocks, N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), a small, racemic amino acid derivative, presents a unique tool for introducing localized conformational flexibility or disruption. This technical guide explores the theoretical and practical aspects of utilizing this compound to influence peptide secondary structure, providing researchers with a foundational understanding and actionable experimental protocols.

This compound is an alpha-amino acid with a two-carbon side chain, one carbon longer than alanine, and is N-terminally acetylated.[1][2] The "DL" designation indicates a racemic mixture of both D- and L-enantiomers. The presence of a D-amino acid in a peptide chain composed of L-amino acids can significantly alter its conformational landscape.[3][4] While L-amino acids naturally favor right-handed alpha-helices and specific beta-turn geometries, the introduction of a D-enantiomer can disrupt these structures or induce alternative conformations, such as type II' beta-turns.[3][4] The use of a racemic mixture (DL) at a specific position introduces heterogeneity, potentially leading to a localized disruption of regular secondary structure and an increase in conformational entropy.

This guide will delve into the expected effects of this compound on common secondary structural elements, present detailed methodologies for the synthesis of peptides containing this modification, and outline the key biophysical techniques for characterizing the resulting structural changes.

The Influence of this compound on Peptide Secondary Structure

The incorporation of this compound into a peptide sequence can lead to a range of structural perturbations, primarily due to the presence of the D-enantiomer within the racemic mixture. The ethyl side chain of 2-aminobutyric acid is small and hydrophobic, and its impact is largely dictated by its stereochemistry.

-

Alpha-Helices: The presence of a D-amino acid within an L-amino acid-based alpha-helix is known to be disruptive.[3][4] It can introduce a kink in the helical axis or lead to local unfolding. Therefore, the incorporation of this compound is expected to decrease the alpha-helical content of a peptide. The degree of disruption will depend on the position of the substitution and the overall stability of the helix.

-

Beta-Sheets: In beta-sheets, the effect of a D-amino acid is also generally disruptive to the regular hydrogen-bonding pattern of parallel or anti-parallel sheets. However, D-amino acids are often found in beta-turns, which connect the strands of a beta-sheet.

-

Beta-Turns: The D-configuration at the α-carbon can promote the formation of specific turn types, particularly type I' and type II' β-turns. This can be a valuable tool for designing peptides with specific folded structures.

The N-terminal acetylation of this compound removes the positive charge of the N-terminal amine, which can influence electrostatic interactions and hydrogen bonding at the N-terminus of the peptide.

Data Presentation: Illustrative Quantitative Effects

| Peptide Sequence | Modification | MRE at 222 nm (deg·cm²·dmol⁻¹) | Predicted % Helicity |

| Ac-(Ala)₁₀-NH₂ | None (Control) | -32,000 | ~90% |

| Ac-Ala-Ala-Ala-D-Ala -Ala-Ala-Ala-Ala-Ala-Ala-NH₂ | Single D-Ala substitution | -15,000 | ~40% |

| Ac-Ala-Ala-Ala-(DL-Abu) -Ala-Ala-Ala-Ala-Ala-Ala-NH₂ | DL-Abu substitution (Hypothetical) | -10,000 to -20,000 | ~30-60% |

Note: The data for the DL-Abu containing peptide is hypothetical and serves to illustrate the expected trend of decreased helicity. The actual value would depend on the specific peptide sequence and experimental conditions.

Experimental Protocols

Peptide Synthesis

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for Peptide Synthesis:

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected L-amino acids

-

This compound

-

Coupling reagents: HCTU, HOBt, TBTU

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected L-amino acids sequentially. For each coupling, dissolve the Fmoc-amino acid, coupling reagent (e.g., HCTU), and DIPEA in DMF and add to the resin.

-

Incorporation of this compound: At the desired position in the sequence, couple this compound using the same coupling procedure as for the Fmoc-amino acids.

-

Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[5]

Workflow for CD Spectroscopy:

Caption: Circular Dichroism Spectroscopy Workflow.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Accurately determine the peptide concentration.

-

Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

-

Blank Measurement: Record the spectrum of the buffer alone.

-

Sample Measurement: Record the spectrum of the peptide solution.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Alpha-helices typically show negative bands around 222 nm and 208 nm and a positive band around 195 nm. Beta-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coils exhibit a strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide structure and conformation in solution.[6]

Workflow for NMR Spectroscopy:

References

- 1. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]

- 4. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpeptidesociety.org [americanpeptidesociety.org]

- 6. pubs.acs.org [pubs.acs.org]

The Role of Ac-DL-Abu-OH in Structure-Activity Relationship Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug discovery, the exploration of structure-activity relationships (SAR) is fundamental to the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The incorporation of unnatural amino acids into peptide or small molecule scaffolds is a well-established strategy to probe and optimize these relationships. Ac-DL-Abu-OH (N-acetyl-DL-2-aminobutyric acid) represents one such building block, offering unique structural features that can influence biological activity.

This technical guide provides an overview of the potential applications of this compound in SAR studies. Due to a lack of extensive publicly available research specifically detailing the use of this compound in comprehensive SAR campaigns, this document will focus on the theoretical considerations, general experimental approaches, and the potential impact of its incorporation on molecular properties, drawing parallels from the broader field of unnatural amino acid chemistry.

Core Concepts: The Utility of this compound in SAR

This compound, as a non-proteinogenic amino acid derivative, offers several features that are of interest in SAR studies:

-

Stereochemistry: The presence of a racemic mixture (DL) allows for the exploration of stereochemical preferences at a specific position within a molecule. Separating and testing the individual D- and L-isomers can reveal critical insights into the chiral recognition by a biological target.

-

Hydrophobicity: The ethyl side chain of the 2-aminobutyric acid core provides a moderate level of hydrophobicity, which can be systematically varied to probe hydrophobic interactions within a binding pocket.

-

N-acetylation: The acetyl group at the N-terminus caps the amino group, removing its basic character and introducing a hydrogen bond acceptor. This modification can significantly alter the electrostatic and hydrogen bonding interactions of the molecule with its target.

The general workflow for investigating the SAR of a compound series incorporating this compound would typically follow a structured, iterative process.

Caption: General workflow for a structure-activity relationship (SAR) study.

Data Presentation: Hypothetical SAR Data Table

| Compound ID | R-Group Modification | IC50 (µM) |

| Lead-001 | -CH3 | 10.5 |

| Analog-002 | -CH2CH3 | 5.2 |

| Analog-003 | -CH(CH3)2 | 15.8 |

| Analog-004 | This compound substitution | 8.7 |

| Analog-005 | Ac-L-Abu-OH substitution | 4.1 |

| Analog-006 | Ac-D-Abu-OH substitution | 25.3 |

This hypothetical data would suggest that the L-enantiomer of the Abu moiety is preferred for activity and that the ethyl side chain is beneficial compared to the methyl group of the lead compound.

Experimental Protocols

The evaluation of compounds incorporating this compound in SAR studies would involve a variety of standard biochemical and cellular assays. The following are representative, generalized protocols.

General Protocol for an In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific enzyme.

-

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

Test compounds (including this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Plate reader (spectrophotometer or fluorometer)

-

-

Procedure: a. Prepare a serial dilution of the test compounds in the assay buffer. b. To each well of the microplate, add the enzyme solution and the test compound at various concentrations. c. Include control wells with enzyme and solvent (no inhibitor) and wells with buffer only (background). d. Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding. e. Initiate the enzymatic reaction by adding the substrate to all wells. f. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. g. Calculate the initial reaction velocity for each concentration of the inhibitor. h. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

General Protocol for a Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

-

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand with known affinity for the receptor

-

Binding buffer

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure: a. Prepare a serial dilution of the test compounds. b. In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. c. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled known ligand). d. Incubate the tubes to allow the binding to reach equilibrium. e. Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. f. Wash the filters with cold binding buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter. h. Calculate the specific binding at each concentration of the test compound. i. Determine the IC50 value from a competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualization: Signaling Pathway and Logical Relationships

In the absence of specific signaling pathway data for this compound, a diagram illustrating the logical relationship in a typical drug discovery cascade involving SAR can be generated.

Caption: A simplified diagram of the drug discovery process.

Conclusion

While this compound is commercially available as a chemical building block, its specific application in published structure-activity relationship studies appears to be limited, hindering the creation of a detailed, data-rich technical guide. However, based on the fundamental principles of medicinal chemistry, its use as a tool to probe stereochemical and hydrophobic interactions holds potential. The general experimental protocols and logical workflows presented here provide a framework for how this compound could be integrated into an SAR campaign. Future research and publication of studies employing this and other novel unnatural amino acids will be crucial for building a comprehensive understanding of their impact on biological activity and for advancing the field of rational drug design.

The Strategic Incorporation of N-acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH) in Peptides: A Technical Guide to Predicted Biological Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides with non-proteinogenic amino acids is a cornerstone of modern therapeutic peptide design. This technical guide explores the predicted biological implications of incorporating N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) into peptide sequences. While direct experimental data on peptides containing this specific moiety is limited in publicly available literature, this document extrapolates potential biological activities based on established principles of peptide chemistry. N-acetylation and the inclusion of a D,L-racemic mixture of 2-aminobutyric acid are anticipated to significantly enhance proteolytic stability, a critical factor in improving peptide bioavailability and in vivo half-life. Furthermore, the altered stereochemistry and side-chain structure may modulate receptor binding affinity and downstream signaling. This guide provides a framework for the rational design and evaluation of this compound-containing peptides, including detailed, generalized experimental protocols and conceptual visualizations of relevant biological pathways and workflows.

Introduction: The Rationale for Peptide Modification

Native peptides often face significant limitations as therapeutic agents due to their rapid degradation by proteases.[1] Chemical modifications are therefore essential to overcome these liabilities. Key strategies include N-terminal modification, such as acetylation, and the incorporation of unnatural amino acids.[2][3] N-acetylation is a well-documented method to block exopeptidases, thereby increasing the peptide's resistance to enzymatic cleavage.[2] The introduction of non-proteinogenic amino acids, particularly those with D-stereochemistry, disrupts the recognition sites for proteases, which are stereospecific for L-amino acids.[1]

N-acetyl-DL-2-aminobutyric acid (this compound) combines both of these strategic modifications. The N-terminal acetyl group provides protection against aminopeptidases, while the DL-racemic mixture of the 2-aminobutyric acid residue introduces stereochemical diversity that is expected to confer resistance to a broader range of proteases. This guide will delve into the predicted biological consequences of these modifications and provide methodologies for their empirical validation.

Predicted Biological Activities and Mechanistic Considerations

The incorporation of this compound into a peptide sequence is predicted to confer several advantageous biological properties. These hypotheses are grounded in the known effects of N-acetylation and D-amino acid incorporation.

Enhanced Proteolytic Stability

The primary and most predictable biological consequence of incorporating this compound is a significant increase in resistance to enzymatic degradation.

-

N-Terminal Acetylation: The acetyl group at the N-terminus blocks the action of exopeptidases that recognize and cleave the peptide bond of the N-terminal amino acid.[2]

-

D-Amino Acid Isomer: The presence of the D-isomer of 2-aminobutyric acid within the peptide backbone will hinder the activity of endopeptidases, which are highly specific for L-amino acid residues.[1] The racemic nature of DL-Abu ensures that a portion of the synthesized peptides will contain this protective D-isomer.

Modulation of Receptor Binding and Biological Activity

The introduction of an unnatural amino acid can alter the peptide's three-dimensional structure, which in turn can affect its interaction with biological targets.[1] The ethyl side chain of aminobutyric acid and the stereochemical variation at the alpha-carbon can influence the peptide's conformational flexibility and its ability to adopt a bioactive conformation required for receptor binding. This could lead to either enhanced, diminished, or altered receptor affinity and subsequent biological response.

Potential for Altered Signaling Pathways

By modifying receptor interaction, peptides containing this compound could potentially modulate intracellular signaling pathways. For instance, a more stable peptide agonist for a G-protein coupled receptor (GPCR) could lead to prolonged receptor activation and a more sustained downstream signal. The precise nature of this modulation would be target-dependent and would require empirical investigation.

Quantitative Data Summary (Illustrative)

| Peptide Sequence | Modification | Half-life in Human Serum (t½, hours) | Protease Susceptibility (Relative to Parent) |

| Parent Peptide (L-amino acids) | None | 0.5 | 100% |

| Ac-Parent Peptide | N-acetylation | 2.5 | 40% |

| Parent Peptide with L-Abu | L-Abu substitution | 0.6 | 95% |

| Parent Peptide with D-Abu | D-Abu substitution | 8.0 | 15% |

| Ac-Parent Peptide with DL-Abu | N-acetylation & DL-Abu | >12 (Predicted) | <10% (Predicted) |

| Peptide | Target Receptor | Binding Affinity (Kd, nM) | Functional Activity (EC50, nM) |

| Parent Peptide | Receptor X | 50 | 100 |

| Ac-Parent Peptide with DL-Abu | Receptor X | 75 (Illustrative) | 150 (Illustrative) |

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the predicted biological activities of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-DL-Abu-OH.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Acetic anhydride

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-DL-Abu-OH at the desired position.

-

N-acetylation: After the final amino acid coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

-

Washing: Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This assay determines the half-life of the peptide in the presence of proteases.

Materials:

-

Synthesized peptide

-

Human serum or specific proteases (e.g., trypsin, chymotrypsin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system

Procedure:

-

Peptide Incubation: Prepare a solution of the peptide in PBS. Add human serum to a final concentration of 50% or a specific protease at a defined concentration.

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

-

Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.

Receptor Binding Assay

This assay measures the affinity of the peptide for its target receptor.

Materials:

-

Cells or membranes expressing the target receptor

-

Radiolabeled ligand for the receptor

-

Synthesized peptide (as competitor)

-

Binding buffer

-

Scintillation counter or other appropriate detection system

Procedure:

-

Assay Setup: In a microplate, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthesized peptide.

-

Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

-

Separation: Separate the bound from unbound radioligand (e.g., by filtration).

-

Detection: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration. Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand. Calculate the binding affinity (Kd) using the Cheng-Prusoff equation.

Mandatory Visualizations

Caption: A typical experimental workflow for the synthesis and biological evaluation of a modified peptide.

Caption: A conceptual GPCR signaling pathway that could be modulated by a modified peptide agonist.

Conclusion

The incorporation of N-acetyl-DL-2-aminobutyric acid into peptide sequences represents a promising strategy for enhancing their therapeutic potential. While direct experimental evidence is currently lacking, the foundational principles of peptide chemistry strongly suggest that this modification will lead to significantly improved proteolytic stability. The impact on receptor binding and biological activity is less predictable and necessitates empirical investigation using the standardized protocols outlined in this guide. The methodologies and conceptual frameworks provided herein offer a robust starting point for researchers and drug developers interested in exploring the potential of this compound-containing peptides as novel therapeutic candidates. Future studies are warranted to validate these predictions and to fully elucidate the structure-activity relationships of this intriguing class of modified peptides.

References

The Neuroprotective Peptide NAP (Davunetide): A Technical Guide to its Applications in Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. In the quest for effective therapeutic interventions, neuroprotective peptides have emerged as a promising class of molecules. Among these, NAP (davunetide), an eight-amino-acid peptide (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) derived from the activity-dependent neuroprotective protein (ADNP), has garnered significant attention for its potent neuroprotective properties at remarkably low concentrations.[1] This technical guide provides a comprehensive overview of the applications of NAP in neuroprotective peptide research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

The primary neuroprotective mechanism of NAP is attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] By binding to tubulin, NAP promotes microtubule assembly and stability, crucial for maintaining neuronal structure, axonal transport, and overall cellular health.[1][3] In pathological conditions where microtubule networks are compromised, NAP's ability to restore their integrity is a key therapeutic target.[4]

Furthermore, NAP's neuroprotective effects are mediated through the modulation of critical intracellular signaling pathways. Evidence suggests that NAP can activate pro-survival pathways such as the PI3K/Akt and MAPK/ERK signaling cascades, which are involved in promoting cell survival and inhibiting apoptosis.[5][6]

Applications in Neurodegenerative Disease Models

Alzheimer's Disease

In the context of Alzheimer's disease, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, NAP has demonstrated significant therapeutic potential. In vitro studies have shown that NAP can inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.[7]

Quantitative Data from In Vitro Alzheimer's Disease Models

| Assay | Model | Treatment | Concentration | Result | Reference |

| Thioflavin T (ThT) Assay | Aβ (25-35) aggregation | NAP | 10⁻¹⁵ M | Significant inhibition of Aβ aggregation | [7] |

| Electron Microscopy | Aβ (25-35) aggregation | NAP | 10⁻¹⁵ M | Reduced fibril formation | [7] |

| Congo Red Staining | Neuronal culture with Aβ | NAP | 10⁻¹² M | Protection against Aβ-induced toxicity | [7] |

In animal models of Alzheimer's disease, intranasal administration of NAP has been shown to reduce both amyloid plaque burden and tau pathology, leading to improvements in cognitive function.[8]

Quantitative Data from In Vivo Alzheimer's Disease Models

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Triple transgenic mouse model of AD (3xTg-AD) | Intranasal NAP | 0.5 µ g/day | ~5 months | Improved performance in Morris water maze; reduced levels of hyperphosphorylated tau | [9] |

| ADNP+/- mouse model | Intranasal NAP | 0.5 µ g/day | 2 weeks | Partial amelioration of cognitive deficits; reduced tau hyperphosphorylation | [9] |

| Aβ1-42-induced rat model | Intranasal davunetide | 1 µ g/day and 5 µ g/day | 3 weeks | Dose-dependent reversal of learning deficits and memory loss in Morris water maze | [10] |

Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. NAP has shown promise in preclinical models of Parkinson's disease by addressing these pathological hallmarks.

In a mouse model overexpressing human wild-type α-synuclein, intranasal NAP administration led to improved motor performance and a reduction in α-synuclein inclusions in the substantia nigra.[11]

Quantitative Data from In Vivo Parkinson's Disease Models

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Thy1-aSyn mice | Intranasal NAP | Not specified | 2 months | 38% decrease in errors per step in the challenging beam traversal test; reduction in proteinase K-resistant α-synuclein inclusions. | [11] |

Experimental Protocols

Microtubule Assembly Assay

This protocol is adapted from studies investigating the effect of NAP on microtubule polymerization.[12][13]

Materials:

-

Purified tubulin (>99% pure)

-

MAP-rich tubulin

-

NAP peptide

-

Paclitaxel (positive control)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

-

Spectrophotometer capable of measuring absorbance at 350 nm

Procedure:

-

Prepare tubulin solutions in cold polymerization buffer to the desired concentration (e.g., 4 µM for purified tubulin, 18 µM for MAP-rich tubulin).

-

Add NAP to the tubulin solution at various concentrations (e.g., 1 fM to 10 µM). A control with no NAP and a positive control with paclitaxel (e.g., 10 µM) should be included.

-

Incubate the samples on ice for 5 minutes.

-

Initiate polymerization by transferring the samples to a 30°C water bath.

-

Monitor the change in absorbance at 350 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

For microtubule pelleting experiments, assemble microtubules as described above.

-

Centrifuge the samples at high speed (e.g., 35,000 x g) for 1 hour at 30°C to pellet the microtubules.

-

Carefully remove the supernatant.

-

Depolymerize the microtubule pellets by resuspending them in cold buffer and incubating on ice overnight.

-

Determine the protein content of the depolymerized microtubules using a protein assay (e.g., Bradford assay).

In Vitro α-Synuclein Aggregation Assay

This protocol is a general guide based on common methods for assessing α-synuclein aggregation.[14][15][16]

Materials:

-

Recombinant human α-synuclein protein

-

NAP peptide

-

Thioflavin T (ThT)

-

96-well black-walled, clear-bottom plates

-

Plate reader capable of measuring fluorescence (λex = 440 nm, λem = 490 nm)

Procedure:

-

Prepare a solution of monomeric α-synuclein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 100 µM.

-

In a 96-well plate, set up reactions with α-synuclein alone and α-synuclein co-incubated with various concentrations of NAP.

-

Incubate the plate at 37°C with continuous agitation for a specified period (e.g., up to 1 week).

-

At designated time points, transfer a small aliquot of each sample to a new plate containing ThT solution (e.g., 2 µM final concentration).

-

Measure the fluorescence intensity using a plate reader with excitation at 440 nm and emission at 490 nm. An increase in ThT fluorescence indicates the formation of amyloid-like fibrils.

Signaling Pathways and Experimental Workflows

Clinical Trials

NAP (davunetide) has been evaluated in several clinical trials for neurodegenerative conditions. A Phase 2 trial in patients with amnestic mild cognitive impairment (aMCI), a potential precursor to Alzheimer's disease, showed that intranasal davunetide at doses of 5 mg once daily and 15 mg twice daily was generally well-tolerated.[8] While the trial did not consistently meet its primary efficacy endpoints at all time points, it did show statistically significant improvements in cognitive performance at 8 and 16 weeks for the higher dose group compared to placebo.[8]

A Phase 2/3 trial in patients with progressive supranuclear palsy (PSP), a tauopathy, evaluated the safety and efficacy of 30 mg of davunetide administered intranasally twice daily for 52 weeks.[17] The trial found that davunetide was well-tolerated but did not demonstrate efficacy on the primary or secondary endpoints.[17]

Summary of Key Clinical Trial Data

| Indication | Phase | Dosage | Duration | Key Outcomes | Reference |

| Amnestic Mild Cognitive Impairment (aMCI) | 2 | 5 mg once daily; 15 mg twice daily (intranasal) | 12 weeks | Generally well-tolerated. Significant improvement in cognitive performance at 8 and 16 weeks for the 15 mg group. | [8][18] |

| Progressive Supranuclear Palsy (PSP) | 2/3 | 30 mg twice daily (intranasal) | 52 weeks | Well-tolerated. No significant difference from placebo on primary and secondary efficacy endpoints. | [17] |

| Schizophrenia | 2 | 5 mg and 30 mg daily (intranasal) | 12 weeks | Well-tolerated. Significant beneficial effect on the University of California San Diego Performance-Based Skills Assessment (UPSA). | [19] |

Conclusion

NAP (davunetide) represents a compelling neuroprotective peptide with a well-defined mechanism of action centered on microtubule stabilization and the modulation of pro-survival signaling pathways. Preclinical studies have consistently demonstrated its efficacy in cellular and animal models of Alzheimer's and Parkinson's diseases, highlighting its potential to mitigate key pathological features and improve functional outcomes. While clinical trial results have been mixed, the safety profile of NAP appears favorable. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may derive the most benefit from this innovative neuroprotective strategy. This guide provides a foundational resource for researchers and drug development professionals to understand and further explore the applications of NAP in the ongoing fight against neurodegenerative diseases.

References

- 1. NAP: research and development of a peptide derived from activity-dependent neuroprotective protein (ADNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. NAP, A Neuroprotective Drug Candidate in Clinical Trials, Stimulates Microtubule Assembly in the Living Cell | Bentham Science [benthamscience.com]

- 4. Evaluation of the Neuroprotective Peptide NAPVSIPQ in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 5. NAP Peptide - LKT Labs [lktlabs.com]

- 6. peptidepharma.com [peptidepharma.com]

- 7. researchgate.net [researchgate.net]

- 8. alzforum.org [alzforum.org]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. A pilot trial of the microtubule-interacting peptide (NAP) in mice overexpressing alpha-synuclein shows improvement in motor function and reduction of alpha-synuclein inclusions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. innoprot.com [innoprot.com]

- 15. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation [frontiersin.org]

- 17. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ac-DL-Abu-OH (N-Acetyl-DL-2-aminobutyric acid)

A Note on Chemical Identity: Initial searches for CAS number 7682-14-6 yielded limited specific scientific literature for Ac-DL-Abu-OH. However, substantial data is available for a closely related compound, N-Acetyl-DL-2-aminobutyric Acid, under CAS number 7211-57-6. This guide will focus on the latter, as it is the more scientifically documented compound. It is crucial for researchers to verify the precise identity and CAS number of their substance of interest.

Core Compound Data

N-Acetyl-DL-2-aminobutyric acid is a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid. The acetylation of the amino group can modify the compound's chemical properties, potentially influencing its biological activity and metabolic fate.

Physicochemical Properties

A summary of the available quantitative data for N-Acetyl-DL-2-aminobutyric Acid (CAS 7211-57-6) is presented below.

| Property | Value | Source |

| CAS Number | 7211-57-6 | [1][2][3] |

| Molecular Formula | C6H11NO3 | [1][2][3] |

| Molecular Weight | 145.16 g/mol | [1][2][3] |

| Alternate Names | 2-Acetamidobutyric Acid | [1] |

| Physical State | Solid | [3] |

| Color | White | [3] |

| Melting Point | 132 °C | [3] |

| Purity | Min. 97.0% (T) | [3] |

Synthesis and Experimental Protocols

General Synthesis Protocol for N-Acetylation of Amino Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of N-Acetyl-DL-2-aminobutyric acid.

Materials:

-

DL-2-aminobutyric acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve DL-2-aminobutyric acid in glacial acetic acid. The concentration should be less than 3 mol of the amino acid per liter of acetic acid.[4]

-

Heat the solution to a temperature between 60-150 °C.[4]

-

Slowly add acetic anhydride to the heated solution.

-

Maintain the reaction mixture at the elevated temperature for a specified period to allow the acetylation to complete. Reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture.

-

The N-acetylated product can be isolated by concentrating the reaction mixture under vacuum to yield the product in a liquefied or solid form.[4]

-

For further purification, the crude product can be precipitated by adding ice water.

-

Collect the precipitate by filtration, wash with cold water, and dry in an oven at a suitable temperature.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for N-Acetyl-DL-2-aminobutyric acid are not well-documented in the reviewed scientific literature. However, we can infer potential metabolic pathways based on the general metabolism of N-acetylated amino acids.

N-acetylated amino acids are involved in various biological processes, including the regulation of metabolic pathways and detoxification.[5][6][7] They can be intermediates in both primary and alternative metabolism.[7] The metabolic fate of N-Acetyl-DL-2-aminobutyric acid would likely involve enzymatic hydrolysis to yield acetate and DL-2-aminobutyric acid.

Applications in Research and Drug Development

N-acetylated amino acids are utilized in various research applications. They can serve as intermediates in the synthesis of optically active amino acids through enzymatic resolution.[4] The N-acetyl group can also be used as a protecting group in peptide synthesis. Furthermore, the study of N-acetylated amino acids is relevant in the context of proteomics and the investigation of newly synthesized proteins.[8]

Conclusion

While N-Acetyl-DL-2-aminobutyric acid (CAS 7211-57-6) is a commercially available compound with defined physicochemical properties, there is a notable scarcity of in-depth scientific literature detailing its specific biological functions, experimental uses, and associated signaling pathways. The information presented in this guide is based on available data for the specified compound and general knowledge of N-acetylated amino acids. Researchers and drug development professionals are encouraged to conduct further studies to elucidate the specific properties and potential applications of this molecule. Verification of the correct CAS number and chemical identity is paramount for any research endeavor.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labproinc.com [labproinc.com]

- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 7. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine [mdpi.com]

- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Incorporation of Ac-DL-Abu-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for enhancing therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. N-terminal acetylation is a common modification that can increase a peptide's stability against aminopeptidases and often mimics the natural structure of proteins. This document provides a detailed protocol for the incorporation of N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) onto a solid support, a key first step in the synthesis of peptides containing this modified amino acid at the C-terminus or for creating resin-bound libraries.

Given that this compound has its N-terminus blocked by an acetyl group, it cannot be used for chain elongation in standard C-to-N solid-phase peptide synthesis (SPPS). Therefore, this protocol focuses on the initial and crucial step of loading this compound onto a suitable resin via its carboxylic acid group. Subsequent peptide elongation would require a non-standard N-to-C synthesis approach or fragment condensation. The methodology detailed below utilizes the widely adopted Fmoc/tBu strategy principles for resin handling and cleavage.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for loading this compound onto a solid-phase support, followed by its cleavage and deprotection.

Materials and Equipment

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid sensitivity, which allows for mild cleavage conditions.

-

Amino Acid: this compound

-

Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM).

-

Activation/Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or OxymaPure. Alternatively, uronium-based reagents like HBTU can be used.

-

Base: N,N-diisopropylethylamine (DIEA).

-

Capping Reagent: Methanol (MeOH).

-

Cleavage Cocktail: A standard cleavage cocktail such as Reagent B (TFA:Phenol:Water:TIPS 88:5:5:2 v/v/v/v) is suitable.

-

Precipitation/Washing Solvent: Cold diethyl ether.

-

Equipment: Peptide synthesis vessel (manual or automated), shaker, filtration apparatus, analytical and preparative HPLC system, mass spectrometer.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the manual loading of this compound onto 2-CTC resin on a 0.25 mmol scale.

-

Resin Swelling:

-

Place the 2-CTC resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.

-

Drain the DMF from the vessel.

-

-

Amino Acid Coupling:

-

In a separate container, dissolve this compound (2-4 equivalents relative to resin loading) in DCM.

-

Add DIEA (4-8 equivalents) to the solution.

-

Add this solution to the swollen resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored by taking a small sample of the resin and performing a test to check for free chloride groups.

-

-

Capping of Unreacted Sites:

-

After the coupling reaction, drain the solvent.

-

To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIEA (80:15:5 v/v/v) to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by cleaving the amino acid from a small, dried sample.

-

Protocol 2: Cleavage and Deprotection

-

Resin Preparation:

-

Place the dried, this compound-loaded resin in a reaction vessel.

-

Wash the resin with DCM to ensure it is dry before adding the cleavage cocktail.

-

-

Cleavage Reaction:

-

Add a freshly prepared cleavage cocktail (e.g., Reagent B) to the resin (typically 10 mL per gram of resin).

-

Incubate at room temperature with occasional swirling for 2-4 hours. The optimal time depends on the specific peptide and resin linkage.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

-

-

Product Precipitation and Isolation:

-

Precipitate the crude product by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitate and decant the ether.

-

Wash the pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Dry the crude product under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude product in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the product using preparative reverse-phase HPLC.

-

Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

-

Data Presentation

The successful incorporation of amino acids in SPPS depends on the choice of coupling reagents and conditions. The following table summarizes typical parameters for the coupling of non-canonical amino acids, which can serve as a starting point for optimizing the incorporation of this compound.

| Coupling Reagent | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) |

| DIC/HOBt | Carbodiimide/Additive | 3 : 3 : 6 | 60-180 minutes | >97 | >90 |

| HBTU/DIEA | Aminium/Uronium Salt | 3 : 2.9 : 6 | 30-60 minutes | >98 | >95 |

| HATU/DIEA | Aminium/Uronium Salt | 3 : 2.9 : 6 | 15-45 minutes | >99 | >95 |

| PyBOP/DIEA | Phosphonium Salt | 3 : 3 : 6 | 30-120 minutes | >98 | >95 |

Table 1: Comparison of common coupling reagents for SPPS. Data is representative for standard and some unnatural amino acids and may require optimization for this compound.

Workflow Visualization

The following diagram illustrates the overall workflow for the solid-phase synthesis of a resin-bound this compound derivative.

Workflow for loading and cleaving this compound.

Application Notes and Protocols for Fmoc-Based Synthesis of Peptides Containing N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is a non-proteinogenic amino acid that can be used to introduce N-terminal acetylation and a racemic center into a peptide sequence. N-terminal acetylation can increase a peptide's stability against enzymatic degradation and modulate its biological activity. The presence of both D and L isomers from the DL-racemic mixture can lead to the formation of diastereomeric peptides, which may exhibit different biological activities and pharmacokinetic profiles.

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing a C-terminal this compound residue using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols cover the entire workflow from resin preparation to the final purification and characterization of the diastereomeric peptide products.

Core Principles of Fmoc-Based Peptide Synthesis with this compound

Fmoc-based solid-phase peptide synthesis (SPPS) is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain attached to an insoluble resin. However, as this compound is already N-terminally acetylated, it lacks the Fmoc protecting group necessary for chain elongation. Therefore, This compound can only be incorporated as the final, N-terminal residue of the peptide.

The synthesis of a peptide with the structure Ac-(D/L)-Abu-...(peptide sequence)...-NH₂ or -OH involves the following key stages:

-

Assembly of the peptide chain on the solid support: Standard Fmoc-SPPS cycles are used to build the desired peptide sequence on the resin.

-

Final N-terminal Fmoc deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide.

-

Coupling of this compound: The N-acetylated, racemic amino acid is activated and coupled to the free N-terminus of the peptide chain.

-

Cleavage and global deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

Purification and analysis: The resulting mixture of diastereomeric peptides is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specification |

| Resins | Rink Amide AM resin (for C-terminal amide) or Wang resin (for C-terminal acid) |

| Fmoc-amino acids | Standard Fmoc-protected amino acids with acid-labile side-chain protection |

| This compound | N-acetyl-DL-2-aminobutyric acid |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold) |

| Coupling Reagents | HBTU, HATU, HOBt, PyBOP |

| Activator Base | N,N-Diisopropylethylamine (DIEA) |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF |

| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O |

| Analytical Equipment | HPLC system, Mass spectrometer |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

This protocol describes the manual synthesis of the peptide chain prior to the coupling of this compound.

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, repeat the coupling step (double coupling).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each amino acid in the desired sequence.

-

Protocol 2: N-terminal Coupling of this compound

-

Final Fmoc Deprotection:

-

Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1, step 2.

-

-

This compound Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

-

Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate for 2-4 hours at room temperature.

-

Drain the solution and wash the resin extensively with DMF and DCM.

-

Protocol 3: Cleavage, Deprotection, and Purification

-

Resin Preparation for Cleavage:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

-

Incubate at room temperature for 2-3 hours with occasional swirling.

-